5-bromo-N,N-dimetilpicolinamida

Descripción general

Descripción

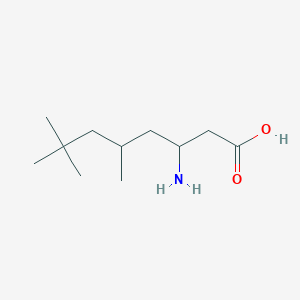

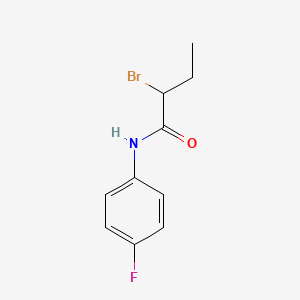

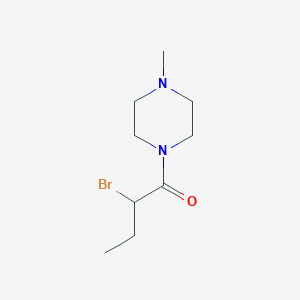

5-bromo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C8H9BrN2O . It has a molecular weight of 229.07 g/mol . This compound is also known as Br-DMPA and is used in various scientific experiments.

Molecular Structure Analysis

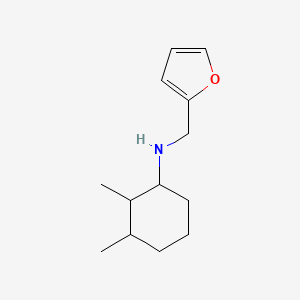

The molecular structure of 5-bromo-N,N-dimethylpicolinamide consists of a pyridine ring substituted with a bromine atom at the 5th position and a dimethylamide group . The InChI code for this compound is InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

5-bromo-N,N-dimethylpicolinamide has a molecular weight of 229.07 g/mol . It has a topological polar surface area of 33.2 Ų and a complexity of 172 . The compound has one rotatable bond .Aplicaciones Científicas De Investigación

Síntesis de Derivados

“5-bromo-N,N-dimetilpicolinamida” puede utilizarse como precursor en la síntesis de un nuevo conjunto de derivados de la hidrazona del ácido 5-bromoindol-2-carboxílico . Estos derivados se estudiaron como posibles inhibidores de la tirosina quinasa VEGFR-2 (TK) .

Inhibidor de la Tirosina Quinasa VEGFR-2

Los derivados de la hidrazona del 5-bromoindol sintetizados, incluido “this compound”, se han estudiado por su potencial como inhibidores de la tirosina quinasa VEGFR-2 . Esta enzima desempeña un papel crucial en la angiogénesis, que es un proceso involucrado en el crecimiento de nuevos vasos sanguíneos a partir de vasos preexistentes .

Aplicaciones Anticancerígenas

Los derivados de “this compound” han mostrado resultados prometedores en la inhibición de la proliferación celular en tres líneas celulares de cáncer humano . Esto lo convierte en un posible candidato para el desarrollo de fármacos anticancerígenos .

Inhibición del Citocromo P450

Los compuestos recién sintetizados, incluido “this compound”, no parecieron inhibir el citocromo P450 . Esta es una consideración importante en el desarrollo de fármacos, ya que el citocromo P450 participa en el metabolismo de los fármacos en el cuerpo .

No Hepatotóxico

Los compuestos sintetizados no mostraron hepatotoxicidad in silico . Esto sugiere que “this compound” y sus derivados podrían ser seguros para el hígado, que es un órgano vital involucrado en el metabolismo de los fármacos .

Estudios de Acoplamiento Molecular

Los estudios de acoplamiento molecular revelaron que los derivados de “this compound” tenían las mejores energías de unión contra el dominio TK de VEGFR . Esto indica su potencial eficacia como inhibidores de esta enzima .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 5-bromo-N,N-dimethylpicolinamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages present in polysaccharides and disaccharides .

Mode of Action

5-bromo-N,N-dimethylpicolinamide interacts with the α-glucosidase enzyme, inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from catalyzing the breakdown of complex carbohydrates into glucose . This interaction results in a decrease in postprandial hyperglycemia .

Biochemical Pathways

The inhibition of α-glucosidase by 5-bromo-N,N-dimethylpicolinamide affects the carbohydrate digestion pathway . Under normal conditions, α-glucosidase breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream. When the activity of α-glucosidase is inhibited, the breakdown of carbohydrates is delayed, resulting in a slower and lower rise in blood glucose levels after a meal .

Result of Action

The molecular and cellular effects of 5-bromo-N,N-dimethylpicolinamide’s action include the inhibition of α-glucosidase and the subsequent decrease in postprandial hyperglycemia . This can help manage blood glucose levels in individuals with diabetes .

Propiedades

IUPAC Name |

5-bromo-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRHFAPOFNDZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628486 | |

| Record name | 5-Bromo-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845305-86-4 | |

| Record name | 5-Bromo-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)

![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)

![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)